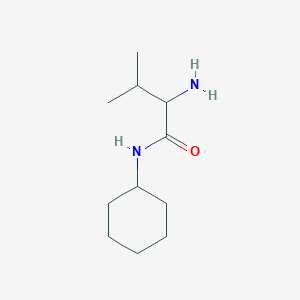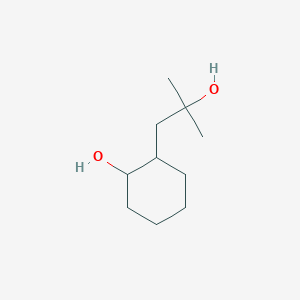
2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O2 It is a cyclohexanol derivative, characterized by the presence of a hydroxy group and a methylpropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via nucleophilic addition, followed by dehydration and subsequent reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing advanced catalytic systems and separation techniques to isolate the product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives, depending on the reagent used.
Scientific Research Applications
2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: A related compound with a similar cyclohexane ring structure but different functional groups.
Cyclohexanol: Another cyclohexane derivative with a single hydroxy group.
2-(2-Hydroxyethyl)cyclohexan-1-ol: Similar in structure but with an ethyl group instead of a methylpropyl group.
Uniqueness
2-(2-Hydroxy-2-methylpropyl)cyclohexan-1-ol is unique due to the presence of both a hydroxy group and a methylpropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(2-hydroxy-2-methylpropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-10(2,12)7-8-5-3-4-6-9(8)11/h8-9,11-12H,3-7H2,1-2H3 |
InChI Key |
BFCQCRWHZVSGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Heptan-3-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13272447.png)
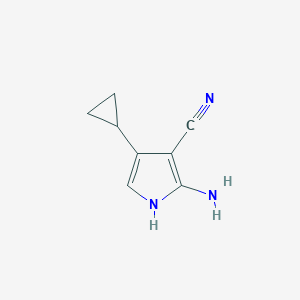
amine](/img/structure/B13272482.png)
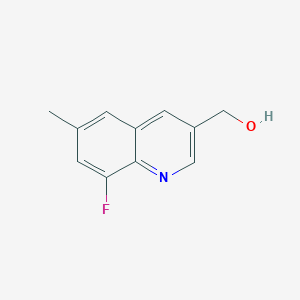
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)

![4-[(Butan-2-yl)amino]benzonitrile](/img/structure/B13272521.png)
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13272526.png)
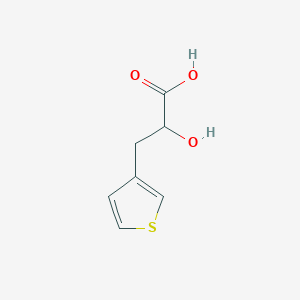
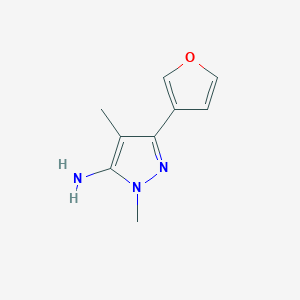
![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)
